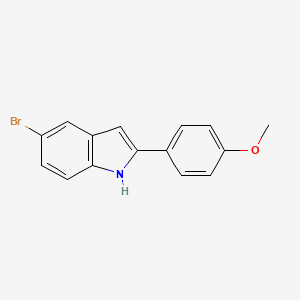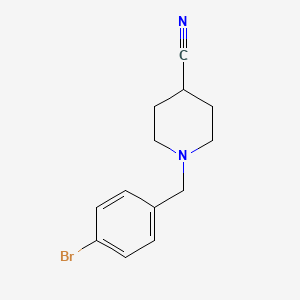
1-(4-Bromobenzyl)-piperidine-4-carbonitrile
Übersicht
Beschreibung
1-(4-Bromobenzyl)-piperidine-4-carbonitrile, or 4-Bromobenzylpiperidine-4-carbonitrile, is a synthetic compound that has recently been studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of piperidine and is a member of the class of compounds known as piperidine carbonitriles. The 4-bromobenzyl group is attached to the nitrogen atom of the piperidine ring, and the carbonitrile group is attached to the fourth carbon atom of the ring. 4-Bromobenzylpiperidine-4-carbonitrile has been used in a variety of scientific research studies due to its unique properties and potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, exhibit significant antimicrobial activities against various bacterial and fungal strains. These compounds have been found to induce bacterial cell membrane rupture and disintegration, suggesting potential applications in developing new antimicrobial agents (Bhat & Begum, 2021).
Chemotherapeutic Potential
Compounds related to 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, such as 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, have been analyzed for their potential as chemotherapeutic agents. Studies suggest that these compounds bind at the active site of human sphingosine kinase 1, a well-known cancer target, indicating their possible use in cancer treatment (Al-Mutairi et al., 2021).
Anticancer Activity
Derivatives of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile have shown promising results in anticancer research. For instance, 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives exhibited potent cytotoxic activity against colorectal cancer cell lines, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).
Antibacterial Activity
Some derivatives of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile have demonstrated effective antibacterial properties. For example, novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, exhibited significant activity against various aerobic and anaerobic bacteria, indicating their potential in developing new antibacterial drugs (Bogdanowicz et al., 2013).
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFUGKUCZUZEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
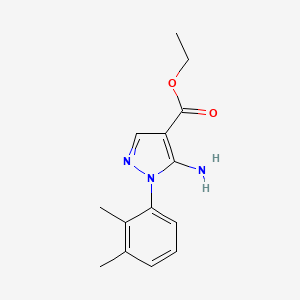
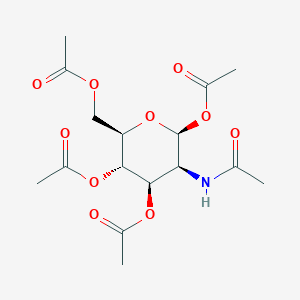


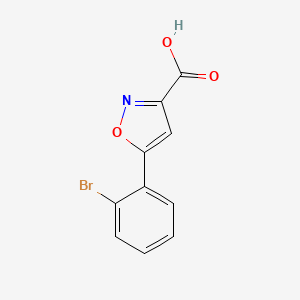


![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)
